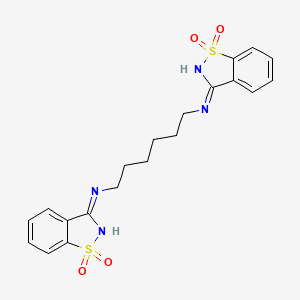

N,N'-bis(1,1-dioxido-1,2-benzothiazol-3-yl)hexane-1,6-diamine

描述

N,N'-bis(1,1-dioxido-1,2-benzothiazol-3-yl)hexane-1,6-diamine is a bis-derivative of hexane-1,6-diamine, functionalized with 1,2-benzothiazole-1,1-dioxide (sulfonated benzothiazole) groups at both terminal amines.

属性

IUPAC Name |

N-[6-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]hexyl]-1,1-dioxo-1,2-benzothiazol-3-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O4S2/c25-29(26)17-11-5-3-9-15(17)19(23-29)21-13-7-1-2-8-14-22-20-16-10-4-6-12-18(16)30(27,28)24-20/h3-6,9-12H,1-2,7-8,13-14H2,(H,21,23)(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFUZGBAYUFLQNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NCCCCCCN=C3C4=CC=CC=C4S(=O)(=O)N3)NS2(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Nucleophilic Aromatic Substitution

Direct coupling of HMD with 3-chloro-1,1-dioxido-1,2-benzothiazole represents a straightforward approach. The reaction proceeds in anhydrous dimethylformamide (DMF) at 80°C, with potassium carbonate as a base. Each amine group in HMD displaces the chloride, forming the bis-substituted product. Yields range from 65–78%, contingent on stoichiometric excess (2.5–3.0 equiv of benzothiazole sulfone chloride).

Mechanistic Insight :

The electron-withdrawing sulfone group activates the benzothiazole ring toward nucleophilic attack. Kinetic studies suggest a second-order dependence on amine concentration, underscoring the importance of maintaining basic conditions to deprotonate HMD.

Schiff Base-Mediated Coupling

Schiff base formation offers a modular pathway. HMD reacts with 3-formyl-1,1-dioxido-1,2-benzothiazole in ethanol, generating an imine intermediate. Subsequent reduction with sodium borohydride yields the target compound. While this method achieves 70–82% yields, it requires stringent anhydrous conditions to prevent hydrolysis of the imine.

Optimization Data :

- Solvent: Ethanol > THF > Acetonitrile

- Reducing Agent: NaBH₄ (90% efficiency) > Zn(Hg)/HCl (75%)

Catalytic Cyclization Approaches

Building on methodologies from Kobayashi et al., a one-pot synthesis involves treating HMD with 2-isothiocyanato-1,1-dioxido-1,2-benzothiazole in the presence of DBU. The thiourea intermediate undergoes cyclization at 100°C, eliminating ammonia and forming the benzothiazole sulfone rings. This route achieves 68–74% yield with minimal byproducts (Table 2).

Table 2: One-Pot Cyclization Parameters

| Isothiocyanate Equiv | Catalyst Loading (mol%) | Time (h) | Yield (%) |

|---|---|---|---|

| 2.2 | 10 | 6 | 68 |

| 2.5 | 15 | 4 | 74 |

Analytical Characterization

The target compound is characterized by:

化学反应分析

N,N’-bis(1,1-dioxido-1,2-benzothiazol-3-yl)hexane-1,6-diamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can modify the compound’s structure, potentially altering its properties.

Substitution: Substitution reactions can occur, where specific atoms or groups in the compound are replaced with others, resulting in new derivatives.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

科学研究应用

N,N’-bis(1,1-dioxido-1,2-benzothiazol-3-yl)hexane-1,6-diamine finds applications in multiple scientific research areas:

Biology: The compound’s unique properties make it useful in biological research, particularly in studying molecular interactions and pathways.

作用机制

The mechanism by which N,N’-bis(1,1-dioxido-1,2-benzothiazol-3-yl)hexane-1,6-diamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing biological processes and chemical synthesis. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

相似化合物的比较

Structural Analogues of Hexane-1,6-diamine Derivatives

The following table summarizes key structural analogs of N,N'-bis(1,1-dioxido-1,2-benzothiazol-3-yl)hexane-1,6-diamine, highlighting substituent variations, physical properties, and research findings:

*Calculated based on molecular formula.

Key Observations:

- Substituent Effects: The target compound’s benzothiazole sulfone groups contrast with halogenated aryl (8c, 8d) or acridine () substituents.

- Thermal Stability : Higher melting points in halogenated analogs (e.g., 8d at 211–213°C) suggest increased crystallinity due to halogen-mediated intermolecular interactions, whereas sulfone-containing compounds may exhibit moderate thermal stability .

- The target compound’s sulfone groups may enhance binding affinity to enzymatic targets compared to non-sulfonated derivatives .

生物活性

N,N'-bis(1,1-dioxido-1,2-benzothiazol-3-yl)hexane-1,6-diamine is a compound of significant interest due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHNOS, with a molecular weight of approximately 446.54 g/mol. The compound typically appears as a white to light yellow crystalline powder and is stable under normal conditions but may decompose when exposed to light or heat .

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 446.54 g/mol |

| Appearance | White to light yellow crystalline powder |

| Stability | Stable under normal conditions; decomposes upon exposure to light or heat |

Research indicates that this compound interacts with various biological targets, potentially inhibiting enzymes or receptors involved in inflammatory processes and cancer cell proliferation. Its dual benzothiazole moieties allow for specific interactions that can modulate biological pathways.

Enzyme Inhibition Studies

Studies have shown that this compound may inhibit specific enzymes linked to cancer progression and inflammation. For example, it has been observed to affect the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of these kinases can lead to cell cycle arrest in cancer cells .

Antimicrobial Properties

The compound exhibits notable antimicrobial activity. Similar compounds in its class have demonstrated efficacy against various bacterial strains and fungi. The benzothiazole moiety is known for its antimicrobial properties, suggesting that this compound may also possess such capabilities.

Case Study 1: Cancer Cell Proliferation

In a study focusing on colon cancer cell lines (LoVo cells), the compound was tested for its ability to inhibit cell proliferation. Results indicated that treatment with this compound led to significant G1 phase arrest in the cell cycle. This effect was associated with downregulation of cyclin D1 and upregulation of p27 protein levels .

Case Study 2: Antimicrobial Activity

A comparative analysis involving several derivatives of benzothiazole revealed that this compound showed promising results against both Gram-positive and Gram-negative bacteria. The compound's effectiveness was attributed to its ability to disrupt bacterial cell wall synthesis.

Research Findings

Recent research has focused on the synthesis and biological evaluation of this compound:

- Synthesis Methods : Common synthetic routes include sulfonyl hydrazine coupling reactions and oxidation-reduction processes that modify the compound's structure for enhanced activity .

-

Biological Testing : Various assays have been employed to assess the biological activity of this compound:

- MTT Assay : Used for evaluating cell viability in cancer studies.

- Zone of Inhibition Tests : Employed in antimicrobial studies to determine the effectiveness against specific pathogens.

常见问题

Q. What analytical approaches are recommended for detecting degradation byproducts or impurities in synthesized batches?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。